5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
Overview
Description
5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C20H20N4S and its molecular weight is 348.5 g/mol. The purity is usually 95%.
The exact mass of the compound 5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol is 348.14086783 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Safety and Hazards
Mechanism of Action
Target of Action
MLS000561629, also known as Oprea1_220533, Oprea1_047724, HMS2573O16, or 5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol, is a small molecule that primarily targets the estrogen receptor (ER) . The ER is a nuclear receptor that is activated by the hormone estrogen .
Mode of Action
MLS000561629 acts as a complete ER antagonist (CERAN) and selective ER degrader (SERD) . It binds to the ligand-binding domain of ER and completely blocks ER-driven transcriptional activity in both wild-type (ESR1-wt) and mutant (ESR1-mut) forms of ER .
Biochemical Pathways
The compound’s action affects the estrogen signaling pathway . By blocking ER-driven transcriptional activity, it disrupts the normal function of estrogen-responsive genes, which can lead to changes in cell growth and differentiation .
Result of Action
The molecular and cellular effects of MLS000561629’s action include the inhibition of ER-driven transcriptional activity, which can lead to the suppression of cell growth and proliferation . This makes it a potential therapeutic agent for conditions like ER-positive breast cancer .
Properties
IUPAC Name |
3-(2-carbazol-9-ylethyl)-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4S/c1-14(2)13-24-19(21-22-20(24)25)11-12-23-17-9-5-3-7-15(17)16-8-4-6-10-18(16)23/h3-10H,1,11-13H2,2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDDHWCZOMHEJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=NNC1=S)CCN2C3=CC=CC=C3C4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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